

Quinoxalin-5-amine: A Technical Overview of its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Quinoxalin-5-amine*

Cat. No.: B103553

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-5-amine, a heterocyclic amine, is a significant scaffold in medicinal chemistry and materials science. As a derivative of quinoxaline, it belongs to a class of compounds known for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of the amino group at the 5-position of the quinoxaline ring system imparts unique electronic and steric characteristics, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structural features, and a plausible synthetic approach for **quinoxalin-5-amine**, tailored for professionals in research and drug development.

Chemical and Physical Properties

Quinoxalin-5-amine is a yellow to brown solid at room temperature. Its core structure consists of a benzene ring fused to a pyrazine ring, with an amino substituent at the 5-position. This arrangement influences its physicochemical properties, which are summarized in the table below.

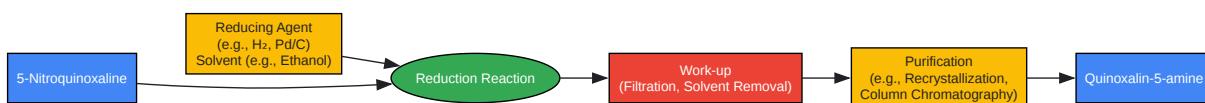
Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃	[1] [2]
Molecular Weight	145.16 g/mol	[2]
CAS Number	16566-20-4	[3] [4] [5] [6] [7]
Appearance	Yellow to brown solid	[3]
Melting Point	92 °C	[3]
Boiling Point (Predicted)	323.7 ± 27.0 °C	[3]
pKa (Predicted)	2.57 ± 0.30	[3]
Density (Predicted)	1.292 ± 0.06 g/cm ³	

Chemical Structure

The structural identity of **quinoxalin-5-amine** is defined by its unique arrangement of atoms and bonds. The following table provides key structural identifiers.

Identifier	Value	Source
SMILES	Nc1ccccc2nccnc12	[8]
InChI	InChI=1S/C8H7N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,9H2	[8]
InChIKey	SAAYZFAHJFPOHZ-UHFFFAOYSA-N	[8]

A 2D representation of the chemical structure of **quinoxalin-5-amine** is provided below:



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